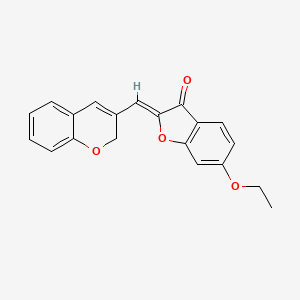

![molecular formula C19H22N4O2S B2892740 2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide CAS No. 1798419-52-9](/img/structure/B2892740.png)

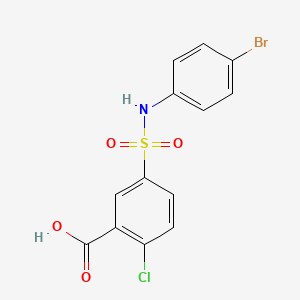

2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

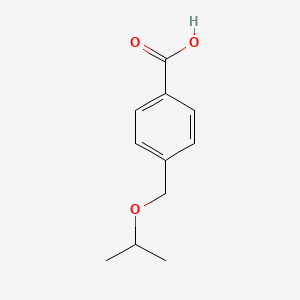

The compound is a complex organic molecule with multiple functional groups, including a cyano group (-CN), an amide group (-CONH2), a cyclopenta[d][1,3]thiazol ring, and a 2,5-dimethyl-1H-pyrrol ring. These functional groups and rings could potentially give the compound unique chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. For example, the cyclopenta[d][1,3]thiazol ring could potentially be formed through a cyclization reaction . The exact synthesis route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a cyclopenta[d][1,3]thiazol ring, which is a five-membered ring with two non-carbon atoms (one nitrogen and one sulfur), and a 2,5-dimethyl-1H-pyrrol ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the cyano group might undergo hydrolysis to form a carboxylic acid, or it might participate in coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the cyano and amide groups could impact the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Expansive Rearrangement and Transformation

The compound has been used in expansive rearrangement processes, such as the transformation of 3-(2-Cyano-1-methylvinyl)-N-methoxy-N-methylthiazolidine-4-carboxamide into 1H,3H-pyrrolo[1,2-c]thiazoles through modified Knorr synthesis or into 6-cyano-N-methoxy-N,5-dimethyl-2,3,4,7-tetrahydro-1,4-thiazepine-3-carboxamide by simple thermal treatment. This latter compound further reacts with Grignard or organolithium compounds to yield 8-hydroxy-3-thia-6-azabicyclo[3.2.1]oct-6-ene-l-carbonitrile derivatives (Calvo et al., 2005).

Antimicrobial Activity

2-Cyano-N derivatives have been utilized as key intermediates for synthesizing various heterocycles, showing significant antimicrobial activities. For instance, 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been used to synthesize new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole compounds. These synthesized compounds were characterized by various spectral studies and tested for their antimicrobial properties, demonstrating significant activity against various microorganisms (Bondock et al., 2008).

Synthesis of Novel Heterocycles

The versatility of 2-cyano-N derivatives allows for the synthesis of novel heterocyclic compounds incorporating various moieties such as pyrazolopyridine. These compounds have been synthesized and tested for their antimicrobial properties, contributing valuable insights into the development of new antimicrobial agents (Abu-Melha, 2013).

Herbicidal Activity

2-Cyano-N derivatives have also shown potential in the synthesis of compounds with herbicidal activities. For example, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates synthesized from these derivatives exhibited good herbicidal activities, highlighting the potential of 2-cyano-N derivatives in developing new herbicides (Wang et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyano-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-12-9-14(13(2)23(12)7-8-25-3)10-15(11-20)18(24)22-19-21-16-5-4-6-17(16)26-19/h9-10H,4-8H2,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGCSSXOUBDKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=NC3=C(S2)CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

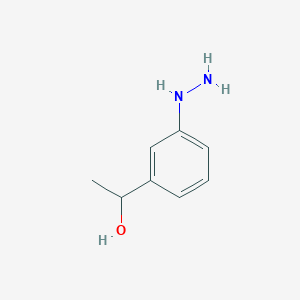

![7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane](/img/structure/B2892664.png)

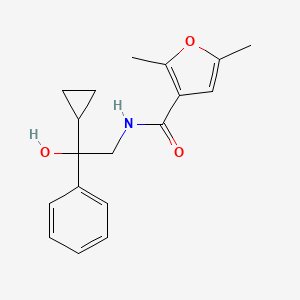

![2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2892665.png)

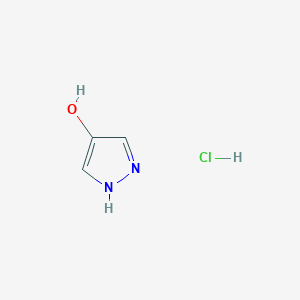

![5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2892675.png)

![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)